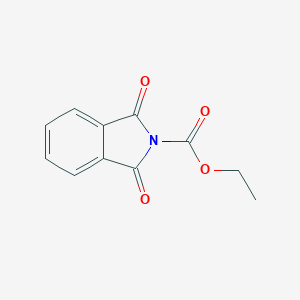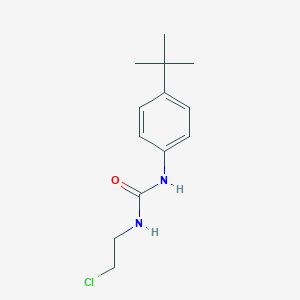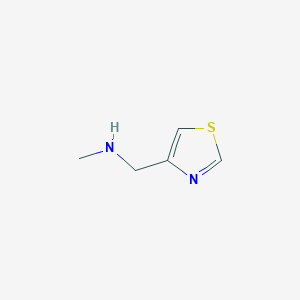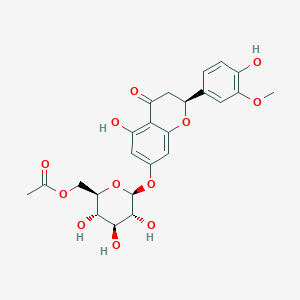
4-Phenoxyphenethylamine
Descripción general
Descripción
4-Phenoxyphenethylamine is a chemical compound with the molecular formula C14H15NO . It is also known by its synonym, 4-Aminoethylphenyl phenyl ether .
Synthesis Analysis
The synthesis of 4-Phenoxyphenethylamine or similar compounds often involves the reaction of corresponding anilines with other reagents . For instance, a process for preparing substituted 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecular structure of 4-Phenoxyphenethylamine consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 213.275 Da, and the monoisotopic mass is 213.115356 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxyphenethylamine include a molecular formula of C14H15NO and a molecular weight of 213.27500 .Aplicaciones Científicas De Investigación
Chemical Properties
“4-Phenoxyphenethylamine” is an organic compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 g/mol . The IUPAC name for this compound is 2-(4-phenoxyphenyl)ethanamine .
Biological Evaluations and Anticancer Agents
“4-Phenoxyphenethylamine” has been studied for its potential use in cancer treatment. In a study, phenethylamine-based urea derivatives were synthesized and evaluated for their anticancer and antioxidant properties . These derivatives were found to have significant cytotoxicity profiles on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .
Antioxidant Properties
The same study also demonstrated the antioxidant properties of these synthesized compounds . The compounds were tested using DPPH, ABTS, and CUPRAC methods, and all tested compounds displayed remarkable activity compared to the standard antioxidants .
Potential Treatment for Lung Cancer
One of the synthesized compounds, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea, showed anticancer activity close to that of cisplatin on A549 cell line, which is a non-small cell lung carcinoma .
Potential Treatment for Cervical Cancer
Another compound, 1,3-bis(4-methylphenethyl)urea, was found to be up to eightfold more potent than cisplatin against HeLa cell line, which is a human cervical cancer cell line .
Precursor of Dopamine and Related Compounds
Phenethylamine, the base compound of “4-Phenoxyphenethylamine”, is a precursor of dopamine and related compounds .
Safety and Hazards
4-Phenoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Mecanismo De Acción
Target of Action
4-Phenoxyphenethylamine is a compound that is structurally similar to phenethylamine . Phenethylamine is known to interact with human trace amine-associated receptor 1 (hTAAR1) as an agonist . .
Mode of Action
Phenethylamine releases norepinephrine and dopamine and appears to induce acetylcholine release via a glutamate-mediated mechanism .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect the biosynthesis of sterols and the regulation of enzymes .
Result of Action
Phenethylamine, a structurally similar compound, is known to increase the risk or severity of cns depression when combined with certain other compounds .
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPLGDXCJAUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152134 | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenethylamine | |
CAS RN |
118468-18-1 | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118468-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118468-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



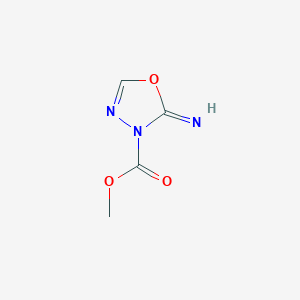

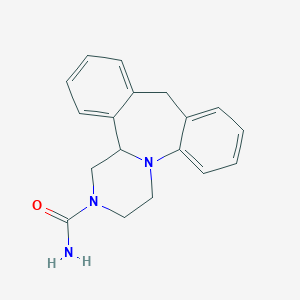



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)
